N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide
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Overview
Description
N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide is a chemical compound with a unique structure that includes a phosphorus atom within a dioxaphospholane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide typically involves the reaction of a phosphorus-containing reagent with a suitable formamide derivative. One common method includes the reaction of 2-chloro-2-oxo-1,3,2-dioxaphospholane with N-methylformamide under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to purify the product, such as distillation or recrystallization, to achieve the desired purity for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The dioxaphospholane ring can participate in substitution reactions, where one of the ring atoms is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate esters, while reduction could produce phosphine derivatives. Substitution reactions can result in a variety of substituted dioxaphospholane compounds.
Scientific Research Applications
N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Mechanism of Action
The mechanism of action of N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide involves its interaction with molecular targets through its phosphorus atom. The dioxaphospholane ring can form stable complexes with metal ions, which can then participate in catalytic reactions. The compound may also interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
1,3,2-Dioxaphospholane derivatives: These compounds share the dioxaphospholane ring structure but differ in the substituents attached to the ring.
Phosphonate esters: These compounds contain a phosphorus atom bonded to oxygen atoms, similar to N-1,3,2-Dioxaphospholan-2-yl-N-methylformamide.
Phosphine derivatives: Compounds with a phosphorus atom bonded to carbon atoms, which can undergo similar reactions.
Uniqueness
This compound is unique due to its specific combination of a dioxaphospholane ring and a formamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications .
Properties
CAS No. |
82176-69-0 |
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Molecular Formula |
C4H8NO3P |
Molecular Weight |
149.09 g/mol |
IUPAC Name |
N-(1,3,2-dioxaphospholan-2-yl)-N-methylformamide |
InChI |
InChI=1S/C4H8NO3P/c1-5(4-6)9-7-2-3-8-9/h4H,2-3H2,1H3 |
InChI Key |
JUBNOZMKDWRYNZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C=O)P1OCCO1 |
Origin of Product |
United States |
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